molecular formula C8H8FNO4S B1361760 2-Fluoro-5-methylsulfonyl-3-nitrotoluene CAS No. 1000339-67-2

2-Fluoro-5-methylsulfonyl-3-nitrotoluene

Cat. No. B1361760
M. Wt: 233.22 g/mol
InChI Key: XCPRPDSTHZGYMI-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylsulfonyl-3-nitrotoluene is a biochemical compound with the molecular formula C8H8FNO4S and a molecular weight of 233.22 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-methylsulfonyl-3-nitrotoluene is represented by the linear formula C8H8FNO4S . The average mass is 233.217 Da and the monoisotopic mass is 233.015808 Da .

Scientific Research Applications

Green Chemistry in Nitration Processes

Research by Maurya et al. (2003) demonstrates the use of fluorotoluenes in regioselective nitration using solid acid catalysts. This process, which includes 2-fluoro-5-nitrotoluene, is a cleaner and more environmentally friendly alternative to conventional nitration methods, emphasizing regioselectivity and ease of operation (Maurya et al., 2003).

Organic Synthesis and Medicinal Applications

The work of Bunce et al. (2008) explores the synthesis of highly functionalized 4H-1-benzopyrans using a tandem SN2-SNAr reaction sequence with 2-fluoro-5-nitrobenzyl bromide. This reaction is notable for its simplicity and the high yields it affords, which is significant in the context of organic synthesis and potential medicinal applications (Bunce et al., 2008).

Development of Chiral Organofluorine Compounds

Moon and Kim (2012) discuss the synthesis of chiral organofluorine compounds, a rapidly developing area of research due to their importance in biochemical and medicinal applications. The focus on α-Fluoro-α-nitro(phenylsulfonyl)methane, a related compound, underscores the relevance of fluorine-containing compounds in modern chemistry (Moon & Kim, 2012).

Spectroscopic Analysis and Molecular Characterization

Krishnakumar et al. (2013) conducted vibrational spectroscopic studies on 2-fluoro 5-nitrotoluene, utilizing density functional theory (DFT) calculations. Their work provides insights into the structural and vibrational characteristics of such compounds, which is vital for understanding their chemical properties and potential applications (Krishnakumar et al., 2013).

properties

IUPAC Name

2-fluoro-1-methyl-5-methylsulfonyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-5-3-6(15(2,13)14)4-7(8(5)9)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPRPDSTHZGYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)[N+](=O)[O-])S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methylsulfonyl-3-nitrotoluene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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